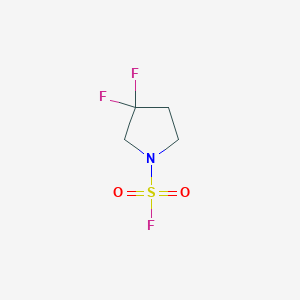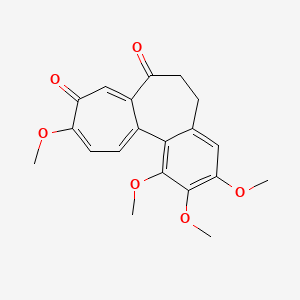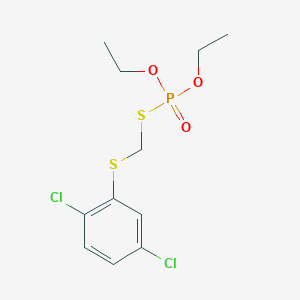
7-(E)-Benzylidene-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-trifluoromethyl-2H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(E)-Benzylidene-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-trifluoromethyl-2H-indazole is a complex organic compound with a unique structure that includes a benzylidene group, a trifluoromethyl group, and a hexahydroindazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(E)-Benzylidene-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-trifluoromethyl-2H-indazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: This step involves the cyclization of a suitable precursor to form the indazole ring system.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Benzylidene Formation: The benzylidene group is introduced through a condensation reaction with benzaldehyde or its derivatives.
Hydroxylation: The hydroxyl group is introduced via selective oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-(E)-Benzylidene-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-trifluoromethyl-2H-indazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene group can be reduced to form a benzyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with other aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Condensation: Acid or base catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the benzylidene group may yield a benzyl derivative.
Applications De Recherche Scientifique
7-(E)-Benzylidene-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-trifluoromethyl-2H-indazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for the development of advanced materials with specific functionalities.
Biological Studies: It is used in studies to understand its interactions with biological targets and pathways.
Mécanisme D'action
The mechanism of action of 7-(E)-Benzylidene-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-trifluoromethyl-2H-indazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The benzylidene group may interact with aromatic residues in proteins, contributing to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(E)-Benzylidene-3,3a,4,5,6,7-hexahydro-3-hydroxy-2H-indazole: Lacks the trifluoromethyl group, which may affect its biological activity and properties.
7-(E)-Benzylidene-3,3a,4,5,6,7-hexahydro-3-trifluoromethyl-2H-indazole: Lacks the hydroxyl group, which may influence its reactivity and interactions with biological targets.
7-(E)-Benzylidene-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-methyl-2H-indazole: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical and biological properties.
Uniqueness
The presence of the trifluoromethyl group in 7-(E)-Benzylidene-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-trifluoromethyl-2H-indazole imparts unique properties such as increased lipophilicity and metabolic stability. These features can enhance its potential as a therapeutic agent and its utility in various scientific applications.
Propriétés
Formule moléculaire |
C15H15F3N2O |
|---|---|
Poids moléculaire |
296.29 g/mol |
Nom IUPAC |
(7E)-7-benzylidene-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2H-indazol-3-ol |
InChI |
InChI=1S/C15H15F3N2O/c16-15(17,18)14(21)12-8-4-7-11(13(12)19-20-14)9-10-5-2-1-3-6-10/h1-3,5-6,9,12,20-21H,4,7-8H2/b11-9+ |
Clé InChI |
UCEZNYRHLJYVGC-PKNBQFBNSA-N |
SMILES isomérique |
C1CC2C(=NNC2(C(F)(F)F)O)/C(=C/C3=CC=CC=C3)/C1 |
SMILES canonique |
C1CC2C(=NNC2(C(F)(F)F)O)C(=CC3=CC=CC=C3)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid](/img/structure/B13732489.png)
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13732492.png)

![4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine](/img/structure/B13732495.png)


![Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]-](/img/structure/B13732508.png)






